L-ANAP hydrochloride
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Overview
Description
L-ANAP hydrochloride is a genetically encodable and polarity-sensitive fluorescent unnatural amino acid. It is used for specific fluorescent labeling in molecular and cellular biology. This compound is particularly valuable for its ability to complement and enhance the widely used fluorescent proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-ANAP hydrochloride involves the enantiospecific synthesis of L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid. The process includes the use of specific reagents and conditions to achieve the desired enantiomeric purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the compound is typically prepared in research laboratories using standard organic synthesis techniques. The preparation involves dissolving the compound in appropriate solvents such as DMSO, PEG300, and Tween 80, followed by clarification and mixing .
Chemical Reactions Analysis
Types of Reactions
L-ANAP hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal ions, which are often employed in fluorescence resonance energy transfer (FRET) experiments . The conditions for these reactions vary depending on the desired outcome and the specific functional groups being targeted.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can result in various substituted derivatives .
Scientific Research Applications
L-ANAP hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical reactions and studies.
Biology: Employed in molecular and cellular biology for specific fluorescent labeling of proteins and other biomolecules.
Medicine: Utilized in medical research to study the structural dynamics of proteins and other biological molecules.
Industry: Applied in the development of new fluorescent probes and sensors for various industrial applications.
Mechanism of Action
L-ANAP hydrochloride exerts its effects through its ability to act as a fluorescent probe. It is genetically encodable and can be incorporated into specific sites on proteins. The compound’s fluorescence properties are sensitive to the polarity of the environment, making it useful for studying conformational changes in proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- L-dansylalanine
- L-(7-hydroxycoumrin-4-yl)ethylglycine
Uniqueness
L-ANAP hydrochloride is unique due to its polarity-sensitive fluorescence and its ability to be genetically encoded. This makes it particularly valuable for studying the structural dynamics of proteins in their native environments, which is not always possible with other fluorescent probes .
Properties
IUPAC Name |
(2S)-3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3.ClH/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20;/h2-7,14,17H,8,16H2,1H3,(H,19,20);1H/t14-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCVMOWHECWHDK-UQKRIMTDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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